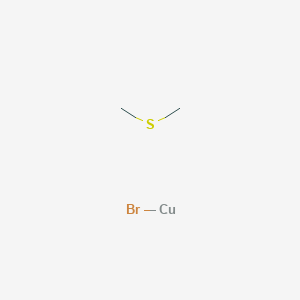

Copper(I) bromide-dimethyl sulfide

説明

Copper(I) bromide-dimethyl sulfide (CuBr·S(CH₃)₂, CAS 54678-23-8) is a coordination complex where dimethyl sulfide (DMS) acts as a stabilizing ligand for copper(I) bromide. This compound is a crystalline powder with a melting point of 132°C and a molecular weight of 205.58 g/mol . It is highly soluble in organic solvents such as diethyl ether and tetrahydrofuran (THF), making it a versatile catalyst in organic synthesis. Key applications include:

- Grignard Reagent Reactions: Facilitates stereoselective coupling and alkylation in anhydrous conditions .

- Click Chemistry: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation without requiring protecting groups .

- Cycloadditions: Catalyzes formal [4+1] cycloadditions at high temperatures (170°C) with oxidants like MnO₂ .

特性

IUPAC Name |

bromocopper;methylsulfanylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S.BrH.Cu/c1-3-2;;/h1-2H3;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHQVHHXPFUNSP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC.[Cu]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BrCuS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203133 | |

| Record name | Bromo(thiobis(methane))copper | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or light green crystals with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Bromo(thiobis(methane))copper | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54678-23-8 | |

| Record name | Bromo[1,1′-thiobis[methane]]copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54678-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo(thiobis(methane))copper | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054678238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromo(thiobis(methane))copper | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo[thiobis[methane]]copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions

-

Stoichiometry: A 1:1 molar ratio of CuBr to S(CH₃)₂ ensures complete complexation.

-

Solvent: The reaction is typically conducted in dry diethyl ether or tetrahydrofuran (THF) to prevent hydrolysis.

-

Temperature: Room temperature (20–25°C) suffices for complex formation, as confirmed by the rapid color change from white CuBr to pale brown CuBr·S(CH₃)₂.

Workup and Isolation

Table 1: Key Physical Properties of CuBr·S(CH₃)₂

| Property | Value | Source |

|---|---|---|

| Melting Point | 132°C (decomposition) | |

| Molecular Weight | 205.58 g/mol | |

| Solubility | Soluble in DMF, DMSO, CH₃CN | |

| Moisture Sensitivity | Reacts violently with H₂O |

Recrystallization for Enhanced Purity

Industrial and laboratory-scale preparations often include recrystallization to remove traces of unreacted CuBr or oxidized Cu(II) species.

Procedure

Advantages

Alternative Routes and Modifications

In Situ Generation in Catalytic Systems

CuBr·S(CH₃)₂ is frequently generated in situ by adding S(CH₃)₂ to CuBr suspensions in reactions requiring catalytic amounts. For example:

Scalable Production

-

Large-Scale Synthesis: Batch reactions in jacketed reactors (10–100 L) under nitrogen achieve kilogram quantities with consistent purity.

-

Quality Control: ICP-MS analysis confirms Cu content (31.2–31.8%; theoretical 31.0%) and bromide absence.

Structural and Spectroscopic Characterization

X-Ray Crystallography

Spectroscopic Data

Challenges and Optimization Strategies

Common Impurities

Yield Optimization

-

Excess Ligand: Using 1.2 equiv of S(CH₃)₂ drives complexation to completion.

-

Solvent Choice: Et₂O > THF > hexane for solubility and reaction rate.

Industrial Applications and Case Studies

Catalytic Asymmetric Synthesis

CuBr·S(CH₃)₂ enables high enantioselectivity (up to 98% ee) in allylic ester syntheses, as demonstrated in the preparation of (S)-5-ethylnon-4-en-1-ol.

化学反応の分析

Bromo(thiobis(methane))copper undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of copper(II) species.

Reduction: It can be reduced back to metallic copper under reducing conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halide salts. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Bromo(thiobis(methane))copper has several scientific research applications:

Catalysis: It is used as a catalyst in organic synthesis reactions, including etherification and olefin polymerization.

Material Science: The compound is used in the development of new materials with unique properties.

Chemical Synthesis: It serves as a reagent in various chemical synthesis processes, aiding in the formation of complex organic molecules.

Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of bromo(thiobis(methane))copper involves its ability to coordinate with other molecules through its copper center. The copper ion can undergo redox reactions, facilitating electron transfer processes. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

類似化合物との比較

Key Observations :

- The DMS ligand in CuBr·S(CH₃)₂ enhances solubility in organic solvents, unlike CuBr or CuCN, which require polar solvents or ammonia .

- CuBr·S(CH₃)₂ is less thermally stable than CuI or CuCN but avoids the extreme toxicity of cyanide .

2.2 Reactivity and Catalytic Efficiency

- Grignard Reactions : CuBr·S(CH₃)₂ outperforms CuBr in stereoselective alkyne-vinyl coupling due to improved ligand stabilization. For example, in the synthesis of (E)-5-phenyldodec-5-en-7-yne, CuBr·S(CH₃)₂ achieved >90% yield, whereas CuBr alone required harsher conditions .

- Click Chemistry : CuBr·S(CH₃)₂ enables reactions in both aqueous and organic phases, unlike CuI, which often requires strict anhydrous conditions .

- High-Temperature Catalysis : In [4+1] cycloadditions, CuBr·S(CH₃)₂ remains active at 170°C, while CuCN decomposes under similar conditions .

生物活性

Copper(I) bromide-dimethyl sulfide (CuBr-DMS) is a coordination compound that has garnered attention in various fields, including organic synthesis and catalysis. Its biological activity, particularly regarding its toxicity and potential therapeutic applications, is an area of active research. This article provides a detailed overview of the biological activity of CuBr-DMS, including relevant data tables, case studies, and research findings.

Copper(I) bromide (CuBr) is a well-known inorganic compound that can form complexes with various ligands, including dimethyl sulfide (DMS). The structure of CuBr-DMS is characterized by the coordination of DMS to the copper center, which influences its reactivity and biological interactions.

Biological Activity

1. Toxicity and Health Effects

CuBr-DMS exhibits significant toxicity, primarily due to the presence of copper and bromide ions. Acute exposure to copper compounds can lead to symptoms such as headache, gastrointestinal distress, and in severe cases, damage to vital organs like the liver and kidneys. The compound is classified as harmful to aquatic organisms, indicating potential environmental risks associated with its use .

2. Antimicrobial Activity

Research has indicated that CuBr-DMS may possess antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting potential applications in antimicrobial therapies. The mechanism appears to involve the disruption of bacterial cell membranes due to copper ions .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, CuBr-DMS was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL. The study concluded that CuBr-DMS could be a promising candidate for developing new antimicrobial agents .

Case Study 2: Environmental Impact Assessment

An environmental study assessed the impact of CuBr-DMS on aquatic ecosystems. The findings revealed that even low concentrations could adversely affect fish populations and aquatic plants, prompting recommendations for stricter regulations on its use in industrial applications .

The biological activity of CuBr-DMS is largely attributed to the release of copper ions upon dissolution. These ions can interact with various biological molecules, leading to oxidative stress and cellular damage. The following table summarizes key interactions:

| Interaction | Biological Effect |

|---|---|

| Copper Ions Release | Induces oxidative stress in cells . |

| Bromide Ions Release | Can lead to toxicity in high concentrations; linked to neurological effects . |

Research Findings

Recent studies have focused on optimizing the synthesis of CuBr-DMS for enhanced biological activity. For instance, modifications in preparation methods have led to improved yields and purities, which are crucial for both research and application purposes.

- A study highlighted a simple preparation method yielding highly pure Cu(I) bromide-dimethyl sulfide complex with potential applications in organic synthesis .

- Another investigation into the vapochromic properties of Cu(I) complexes suggested that variations in ligand composition could significantly alter their biological interactions .

Q & A

Q. What safety precautions are critical when handling Copper(I) bromide-dimethyl sulfide complex?

this compound is air- and light-sensitive, requiring inert atmosphere handling (argon/nitrogen) and storage in airtight, opaque containers. Personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats are mandatory. Avoid inhalation of dust and direct skin contact due to acute toxicity (H315, H319, H335 hazards). Emergency measures include immediate flushing with water for eye/skin exposure and medical attention for ingestion .

Q. What synthetic routes are used to prepare this compound complex?

The complex is synthesized by reacting anhydrous CuBr with dimethyl sulfide (DMS) in dry diethyl ether under inert conditions. A typical procedure involves cooling the mixture to −78°C, followed by gradual warming to room temperature. The product is isolated via filtration and rinsed with ether to remove excess DMS. Purity is confirmed through elemental analysis and melting point verification (132°C) .

Q. How is the structural integrity of this compound complex validated?

Characterization includes:

- 1H/13C NMR spectroscopy to confirm DMS coordination.

- Elemental analysis (C, H, S, Cu, Br) to verify stoichiometry.

- X-ray crystallography for solid-state structure determination, revealing a tetrahedral Cu(I) center bound to Br and DMS ligands.

- FT-IR spectroscopy to identify Cu-Br and Cu-S vibrational modes .

Q. What are the primary applications of this complex in organic synthesis?

It serves as a precursor for Gilman cuprates (e.g., Li2CuBr3) in conjugate additions to α,β-unsaturated ketones and as a catalyst in cross-coupling reactions. Its stability in etheric solvents makes it ideal for Grignard and organozinc reagent modifications .

Advanced Research Questions

Q. How do reaction parameters influence product yields in Cu(I)-mediated alkylations?

Temperature and solvent polarity critically affect reactivity. For example, Grignard reactions at −78°C in THF favor nucleophilic addition over side reactions, while higher temperatures (>0°C) may induce decomposition. Solvents like ethers stabilize the cuprate intermediate, whereas polar aprotic solvents (e.g., DMF) can destabilize the complex, reducing yields .

Q. How can researchers resolve contradictions in product ratios when using different cuprous salts?

Discrepancies (e.g., 50–52% yield variations in alkylations) may arise from impurities in the Cu(I) source or ligand dissociation kinetics. Strategies include:

- Stoichiometric control : Pre-forming the cuprate reagent to minimize free ligand interference.

- Spectroscopic monitoring (e.g., in situ IR) to track intermediate stability.

- Replicate experiments with rigorously purified reagents to isolate variables .

Q. What methodologies optimize catalytic efficiency in cross-coupling reactions?

- Ligand tuning : Modifying DMS with electron-donating groups enhances Cu(I) stability.

- Additive screening : Silver salts (e.g., AgOTf) can abstract bromide, accelerating oxidative addition.

- Kinetic studies : Time-resolved GC-MS or HPLC identifies rate-limiting steps, enabling temperature/pH adjustments .

Q. How can hypotheses about the complex’s catalytic mechanisms be rigorously tested?

Employ the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Use DFT calculations to model transition states (e.g., Cu–substrate interactions).

- Novelty : Compare catalytic activity with other Cu(I) complexes (e.g., CuCN·2LiCl).

- Relevance : Benchmark against industrial catalysts (e.g., Pd-based systems) for sustainability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or reactivity?

Variations in melting points (e.g., 132°C vs. literature 130°C) may stem from hydrate formation or impurities. Remedies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。